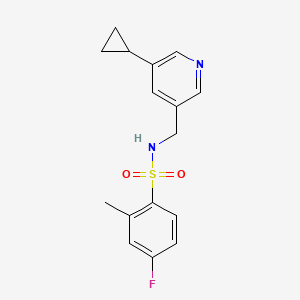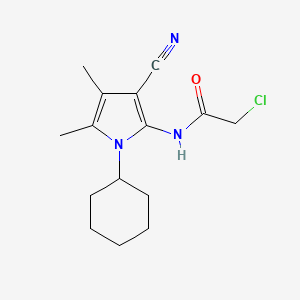
2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide” is a chemical compound with the CAS Number: 852399-64-5 . It has a molecular weight of 293.8 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code for the compound is 1S/C15H20ClN3O/c1-10-11(2)19(12-6-4-3-5-7-12)15(13(10)9-17)18-14(20)8-16/h12H,3-8H2,1-2H3,(H,18,20) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.8 . It is typically in powder form and is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Reaction and Structure Analysis : Studies on compounds with related structures, such as reaction of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propanedial with hydroxylamine, highlight the importance of these chemicals in analyzing chemical structures and bonding through crystallography. This research emphasizes the role of intramolecular hydrogen bonding in determining molecular orientation and interactions within crystals, which could be relevant to understanding the properties and applications of the compound (Helliwell et al., 2011).
Antimicrobial Activity
- Antimicrobial Compound Synthesis : Research into the synthesis of new heterocycles incorporating similar moieties, such as antipyrine, and evaluating their antimicrobial activity, showcases the potential of these compounds in developing new antimicrobial agents. This suggests that the compound could be explored for its antimicrobial properties, potentially contributing to the development of new drugs or treatments (Bondock et al., 2008).
Photovoltaic Efficiency and Molecular Docking
- Photochemical and Thermochemical Modeling : Some compounds have been studied for their potential in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and free energy of electron injection. This research could imply that structurally similar compounds, including the one , might have applications in renewable energy technologies (Mary et al., 2020).
- Molecular Docking Studies : Investigations into ligand-protein interactions through molecular docking to understand binding interactions, such as with Cyclooxygenase 1 (COX1), indicate potential applications in drug discovery and development for compounds like "2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide" (Mary et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-10-11(2)19(12-6-4-3-5-7-12)15(13(10)9-17)18-14(20)8-16/h12H,3-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIPESWBPSIISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

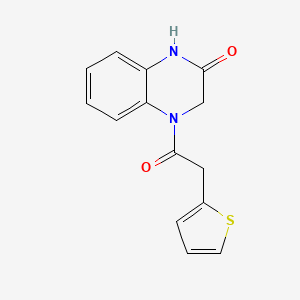
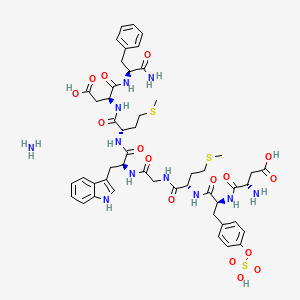

![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2700478.png)
![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2700480.png)


![6-methyl-4-((1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2700484.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2700485.png)

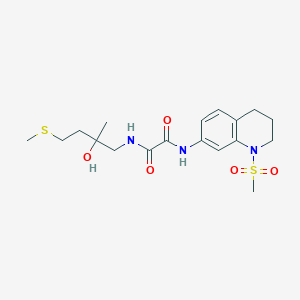

![1-(2,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2700489.png)
